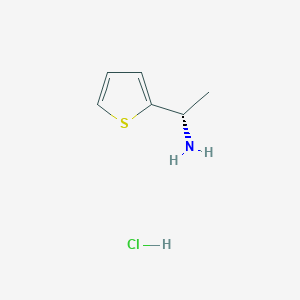

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride

Description

(1S)-1-(Thiophen-2-yl)ethan-1-amine hydrochloride is a chiral primary amine salt characterized by a thiophene ring substituted at the β-position of the ethylamine backbone.

Properties

IUPAC Name |

(1S)-1-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCVTULVSCSWOB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-32-6 | |

| Record name | (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 2-Acetylthiophene

The most common synthetic approach involves reductive amination of 2-acetylthiophene with ammonia or amine sources, followed by acidification to form the hydrochloride salt.

- Reagents : 2-acetylthiophene, dimethylamine hydrochloride (or other amines), paraformaldehyde (as formaldehyde source), concentrated hydrochloric acid.

- Solvents : Isopropyl alcohol, ethanol, or water mixtures.

- Conditions : Reflux heating (typically 2–8 hours), followed by cooling to precipitate the hydrochloride salt.

- Yields : Typically range from 60% to 94%, depending on reaction time, temperature, and solvent system.

Representative Experimental Protocols

Reaction Mechanism Insights

- The reaction proceeds via formation of an iminium intermediate from the ketone group of 2-acetylthiophene and the amine source, facilitated by formaldehyde (from paraformaldehyde).

- Acidic conditions (HCl) promote iminium formation and stabilize the final amine hydrochloride salt.

- Refluxing ensures complete conversion and crystallization of the product.

- Cooling the reaction mixture post-reflux leads to precipitation of the hydrochloride salt, which is isolated by filtration and drying.

Alternative Synthetic Routes

- Multicomponent reactions involving 2-acetylthiophene, thiocarbohydrazide, and α-keto hydrazonoyl chlorides have been reported to form related heterocyclic derivatives containing the 1-(thiophen-2-yl)ethylidene moiety, potentially providing alternative intermediates for amine synthesis.

- However, these methods are more complex and less direct for preparing the simple amine hydrochloride salt.

Purification and Characterization

- The crude hydrochloride salt is typically purified by recrystallization from isopropyl alcohol, ethanol, or acetone-water mixtures.

- Drying is performed under vacuum at 50–60 °C to obtain a white crystalline solid.

- Purity is confirmed by NMR, IR, and HPLC analyses, with typical purity >98%.

Summary Table of Preparation Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Starting material | 2-Acetylthiophene |

| Amination agent | Dimethylamine hydrochloride or other amine salts |

| Formaldehyde source | Paraformaldehyde |

| Acid catalyst | Concentrated hydrochloric acid (HCl) |

| Solvent | Isopropyl alcohol, ethanol, water mixtures |

| Temperature | Reflux (70–100 °C) |

| Reaction time | 2–18 hours |

| Yield range | 60–94% |

| Product form | White crystalline hydrochloride salt |

| Purification methods | Filtration, washing with cold alcohol, vacuum drying |

Research Findings and Notes

- The reaction is robust and scalable, suitable for industrial synthesis due to moderate conditions and high yields.

- The use of paraformaldehyde ensures controlled formaldehyde release, improving reaction safety and efficiency.

- The hydrochloride salt form enhances compound stability and facilitates handling.

- Variations in solvent composition and reaction time can optimize yield and purity for specific applications.

- Alternative synthetic approaches involving heterocyclic intermediates provide routes to derivatives but are less common for the target amine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves the reaction of thiophene derivatives with ethanamines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, a study evaluated its efficacy against various bacterial strains using molecular docking techniques to predict binding affinities to target proteins such as DNA gyrase and dihydrofolate reductase .

Case Study: Antimicrobial Efficacy

A comprehensive screening revealed that the compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.

Neuropharmacology

The compound has also been investigated for its effects on trace amine-associated receptor 1 (TAAR1), which is implicated in several neuropsychiatric disorders. In vivo tests demonstrated that it could reduce hyperactivity in rodent models, indicating its potential use in treating conditions such as schizophrenia .

Case Study: TAAR1 Agonism

In a focused library screening, this compound showed promising activity with EC50 values in the submicromolar range, highlighting its relevance in neuropharmacological research.

Material Science Applications

The compound has been explored for its utility in synthesizing advanced materials, particularly in organic electronics. Its ability to functionalize carbon nanotubes enhances their electrical properties, making them suitable for applications in sensors and solar cells .

Table: Material Properties

| Property | Value |

|---|---|

| Electrical Conductivity | Enhanced with thiophene derivatives |

| Stability | High under inert conditions |

| Application | Organic photovoltaics |

Mechanism of Action

The mechanism of action of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, thiophene derivatives can interact with enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular formulas, weights, and substituents of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride with structurally related compounds:

*Note: The molecular formula and weight of this compound are inferred from structural analogs.

Electronic and Steric Effects

- Thiophene vs. Phenyl Groups : The thiophene ring (C₄H₃S) introduces π-electron density and sulfur-mediated hydrogen bonding, contrasting with the purely aromatic phenyl group in (1S)-1-(2-chlorophenyl)ethan-1-amine hydrochloride. This may enhance interactions with biological targets or metal catalysts .

- Cyclic Substituents : Adamantane and tetrahydronaphthalene groups confer significant hydrophobicity and rigidity, which may improve blood-brain barrier penetration or reduce conformational flexibility in drug candidates .

Physicochemical and Pharmacological Implications

- Solubility: The tetrahydrofuran-3-yl analog (C₆H₁₄ClNO) likely exhibits higher aqueous solubility due to the oxygen atom’s polarity, whereas the adamantane derivative’s lipophilicity may favor membrane permeability .

- Basicity : The pKa of the amine group varies with substituents. Electron-withdrawing groups (e.g., Cl in phenyl derivatives) reduce basicity, while electron-donating groups (e.g., methoxy) increase it, influencing protonation and solubility at physiological pH .

Pharmaceutical Relevance

- Chiral Building Blocks : The (1S)-configured amines are critical in synthesizing enantiopure drugs. For example, (1S)-1-(2-chlorophenyl)ethan-1-amine hydrochloride is a precursor in antipsychotic agents .

- Thiophene-Based Therapeutics : Thiophene rings are prevalent in antiviral and anticonvulsant drugs. The target compound’s sulfur atom may engage in unique pharmacokinetic interactions, such as cytochrome P450 inhibition .

Biological Activity

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, and presents relevant data from various studies.

Chemical Structure and Properties

The compound's chemical formula is CHN•HCl, with a molecular weight of approximately 175.63 g/mol. Its structure features a thiophene ring, which is known for contributing to the biological activity of many organic compounds.

Overview

Research has indicated that this compound exhibits notable antimicrobial properties . Various studies have focused on its efficacy against different pathogens.

Case Studies

- In Vitro Assays : A study conducted in vitro assessed the antimicrobial activity of derivatives of this compound against a range of bacteria and fungi. The results demonstrated promising activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound derivatives ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics .

| Pathogen | MIC (μg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 3.12 | Isoniazid (0.25) |

| Escherichia coli | 12.5 | Ciprofloxacin (2) |

Overview

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential .

Research Findings

- Cytotoxicity Studies : The compound was evaluated for cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). The IC values ranged from 13.23 to 213.7 μM, indicating a variable response depending on the specific cell line .

- Selectivity Index : The selectivity index was calculated to assess the compound's safety profile compared to non-cancerous cell lines, revealing a favorable therapeutic window for further development .

The mechanism underlying the biological activity of this compound involves several pathways:

- Antibacterial Mechanism : It appears to inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and dihydrofolate reductase, which are critical for bacterial replication .

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation .

Q & A

What are the critical considerations for enantioselective synthesis of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride?

The synthesis of this chiral amine requires precise control over stereochemistry. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to favor the (1S)-configuration.

- Protection/Deprotection : Protecting the amine group during reactions involving the thiophene ring to prevent side reactions.

- Purification : Chiral HPLC or recrystallization with enantiomerically pure resolving agents to ensure >99% enantiomeric excess (e.e.) .

How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

- SHELX Suite : Employ SHELXD for phase determination and SHELXL for refinement to resolve structural ambiguities, especially for the thiophene ring's orientation and hydrogen bonding patterns in the hydrochloride salt .

- Data Collection : High-resolution (<1.0 Å) data is critical to distinguish between possible conformers.

- Validation Tools : Use CIF checkers to validate bond lengths and angles against known thiophene-containing analogs .

What analytical methods are recommended for assessing the compound’s purity and stability under varying storage conditions?

- Stability Studies :

- HPLC-MS : Monitor degradation products (e.g., oxidation of the thiophene ring).

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for the hydrochloride salt form.

- Storage Recommendations : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent deliquescence or hydrolysis .

How does the thiophene moiety influence the compound’s reactivity in cross-coupling reactions?

- Electrophilic Aromatic Substitution : The electron-rich thiophene ring undergoes regioselective substitution (e.g., bromination at the 5-position).

- Palladium-Catalyzed Couplings : Suzuki-Miyaura reactions require careful optimization due to potential coordination of Pd with the amine group. Use bulky ligands (e.g., SPhos) to mitigate side reactions .

What strategies address contradictions in biological activity data across different studies?

- Control Experiments : Verify assay conditions (e.g., pH, counterion effects) that may alter the compound’s protonation state and receptor binding.

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a confounding factor.

- Structural Analog Comparison : Compare activity with des-thiophene or racemic analogs to isolate the pharmacophoric contribution of the (1S)-thiophene amine .

How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A), leveraging the thiophene ring’s π-π stacking potential.

- MD Simulations : Simulate hydrochloride salt dissociation in aqueous environments to assess bioavailability .

What safety precautions are essential when handling this compound in catalytic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.